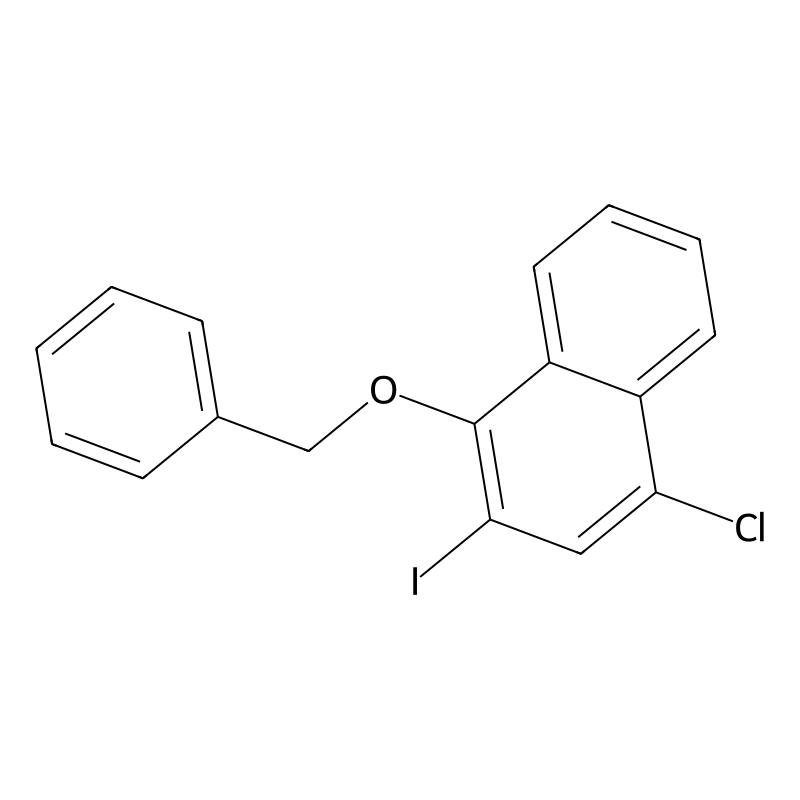

1-(Benzyloxy)-4-chloro-2-iodonaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Chemistry

Application: 1-(Benzyloxy)-4-chloro-2-iodonaphthalene is used as a pharmaceutical intermediate. This means it is used in the production of pharmaceuticals.

Method of Application: As an intermediate, it is used in various stages of drug synthesis. The exact procedures would depend on the specific drug being synthesized.

Results or Outcomes: The outcomes would also depend on the specific drug being synthesized. As an intermediate, it contributes to the final structure and function of the synthesized drug.

Organic Chemistry

Application: This compound is used in the synthesis of novel chalcone derivatives.

Method of Application: The compound was synthesized by coupling with aromatic substituted aldehyde.

Results or Outcomes: The synthesized chalcone derivatives were characterized by IR, 13C NMR, 1H NMR, and Mass spectra.

Synthesis of Benzyl Ethers and Esters

Application: This compound can be used in the synthesis of benzyl ethers and esters.

Method of Application: The compound is used in a revised benzyl transfer protocol where N-methylation of 2-benzyloxypyridine delivers the active reagent in situ.

Results or Outcomes: The resulting benzyl ethers and esters can be prepared in good to excellent yield.

Oxidation of Alkyl Side-Chains

Application: The compound can be used in the oxidation of alkyl side-chains.

Method of Application: The oxidation is normally effected by hot acidic permanganate solutions.

Results or Outcomes: The oxidation results in the preparation of substituted benzoic acids.

Synthesis of 7-Hydroxy-Oxindole-3-Acetic Acid

Application: The compound can be used in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid.

Method of Application: The specific method of application would depend on the overall synthetic route chosen for the preparation of 7-hydroxy-oxindole-3-acetic acid.

Results or Outcomes: The outcome is the synthesis of 7-hydroxy-oxindole-3-acetic acid.

Synthesis of Benzyloxyacetone

Application: The compound can be used in the synthesis of benzyloxyacetone.

Method of Application: The specific method of application would depend on the overall synthetic route chosen for the preparation of benzyloxyacetone.

Results or Outcomes: The outcome is the synthesis of benzyloxyacetone.

1-(Benzyloxy)-4-chloro-2-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives. It features a naphthalene backbone substituted with a benzyloxy group, a chlorine atom at the 4-position, and an iodine atom at the 2-position. This compound is characterized by its unique structural properties, which contribute to its reactivity and potential applications in various fields such as medicinal chemistry and material science.

The reactivity of 1-(Benzyloxy)-4-chloro-2-iodonaphthalene can be attributed to the presence of halogen substituents (chlorine and iodine) on the aromatic system. These halogens can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles. For example, the compound can undergo:

- Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

- Cross-Coupling Reactions: The iodine atom can facilitate coupling reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form new carbon-carbon bonds, a critical step in organic synthesis.

Several synthetic approaches have been reported for the preparation of 1-(Benzyloxy)-4-chloro-2-iodonaphthalene:

- Direct Halogenation: The compound can be synthesized through electrophilic aromatic substitution, where naphthalene is treated with chlorine and iodine in the presence of a suitable catalyst.

- Functionalization of Naphthalene Derivatives: Starting from simpler naphthalene derivatives, sequential functionalization can introduce the benzyloxy group followed by halogenation.

- One-Pot Reactions: Recent methodologies emphasize one-pot reactions that streamline the synthesis process while maintaining high yields and purity .

1-(Benzyloxy)-4-chloro-2-iodonaphthalene has potential applications in various fields:

- Medicinal Chemistry: Its unique structure may serve as a lead compound for developing new pharmaceuticals, particularly in targeting diseases where halogenated compounds have shown efficacy.

- Material Science: The compound could be utilized in the development of organic electronic materials due to its conjugated structure.

- Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules through cross-coupling reactions.

Research into the interactions of 1-(Benzyloxy)-4-chloro-2-iodonaphthalene with biological macromolecules is essential for understanding its potential therapeutic effects. Studies may include:

- Binding Affinity Tests: Evaluating how well the compound binds to specific proteins or enzymes.

- Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent biological effects.

Several compounds share structural similarities with 1-(Benzyloxy)-4-chloro-2-iodonaphthalene. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-2-iodonaphthalene | Naphthalene with chlorine and iodine | Lacks benzyloxy group; used in similar reactions |

| 1-Benzyloxy-4-bromo-naphthalene | Naphthalene with bromine instead of chlorine | Different halogen affecting reactivity |

| 1-(Benzyloxy)-2-bromonaphthalene | Naphthalene with bromine at position 2 | Positioning of bromine alters nucleophilicity |

| 1-(Benzyloxy)-4-fluoronaphthalene | Naphthalene with fluorine at position 4 | Fluorine's electronegativity influences reactivity |

These compounds highlight the uniqueness of 1-(Benzyloxy)-4-chloro-2-iodonaphthalene through variations in substituents and their positions on the naphthalene ring, which significantly influence their chemical behavior and potential applications.